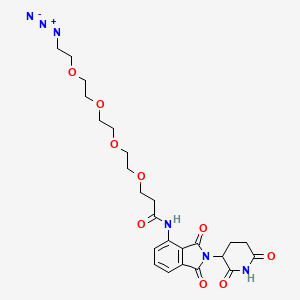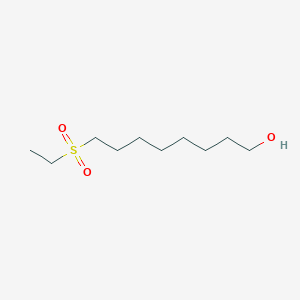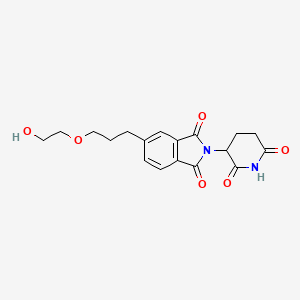
Thalidomide-5'-C3-PEG1-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-C3-PEG1-OH is a derivative of thalidomide, a compound originally developed as a sedative and later found to have significant therapeutic effects in various diseases. Thalidomide-5’-C3-PEG1-OH is a modified version designed to enhance its solubility and bioavailability, making it more effective for medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG1-OH involves the modification of the thalidomide molecule by attaching a polyethylene glycol (PEG) chain to the 5’ position. This process typically involves several steps:
Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group at the 5’ position.
PEGylation: The activated thalidomide is then reacted with a PEG chain, usually under mild conditions to avoid degradation of the thalidomide molecule.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG1-OH follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Thalidomide-5’-C3-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the PEG chain.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted versions with different functional groups.
科学的研究の応用
Thalidomide-5’-C3-PEG1-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying PEGylation and its effects on solubility and bioavailability.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of drug delivery systems and as a reference compound in pharmaceutical research.
作用機序
The mechanism of action of Thalidomide-5’-C3-PEG1-OH involves its interaction with specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide but with enhanced properties due to the PEGylation.
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its therapeutic effects and teratogenicity.
Lenalidomide: A derivative with improved efficacy and reduced side effects.
Pomalidomide: Another derivative with potent anti-cancer properties.
Uniqueness
Thalidomide-5’-C3-PEG1-OH is unique due to its PEGylation, which enhances its solubility and bioavailability, making it more effective for medical applications compared to its parent compound and other derivatives.
This detailed article provides a comprehensive overview of Thalidomide-5’-C3-PEG1-OH, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H20N2O6 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)20(17(12)24)14-5-6-15(22)19-16(14)23/h3-4,10,14,21H,1-2,5-9H2,(H,19,22,23) |
InChIキー |
JEKZTCQHKKEFIZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B14772684.png)
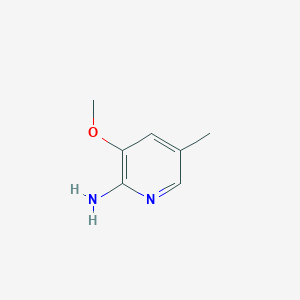
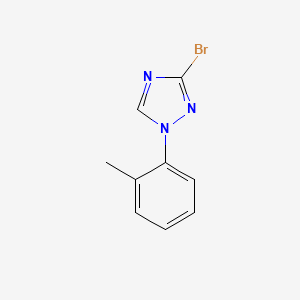
![1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
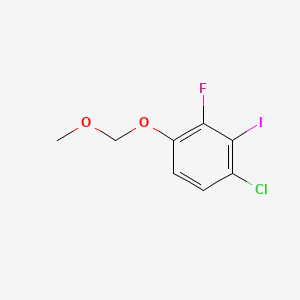
![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)

![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)

